
4-Vinylcyclohexene-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Vinylcyclohexene-1,4-dicarbaldehyde is an organic compound with the chemical formula C10H12O2 It is characterized by the presence of a vinyl group attached to a cyclohexene ring, with two aldehyde groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylcyclohexene-1,4-dicarbaldehyde typically involves the Diels-Alder reaction, where buta-1,3-diene undergoes dimerization. This reaction is conducted at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa to 100 MPa in the presence of a catalyst, often a mixture of silicon carbide and salts of copper or chromium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Vinylcyclohexene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Vinylcyclohexene-1,4-dicarboxylic acid.
Reduction: 4-Vinylcyclohexene-1,4-dimethanol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Vinylcyclohexene-1,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Vinylcyclohexene-1,4-dicarbaldehyde exerts its effects involves its interaction with cellular components. The aldehyde groups can form covalent bonds with nucleophiles in proteins and DNA, potentially leading to changes in cellular function. The vinyl group can undergo polymerization, affecting the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
4-Vinylcyclohexene: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
Cyclohexene-1,4-dicarbaldehyde: Lacks the vinyl group, affecting its polymerization potential.
Vinylcyclohexene dioxide: Contains epoxide groups, leading to different reactivity and applications.
Uniqueness: 4-Vinylcyclohexene-1,4-dicarbaldehyde is unique due to the presence of both vinyl and aldehyde groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
63482-34-8 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
4-ethenylcyclohexene-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h2-3,7-8H,1,4-6H2 |
InChI-Schlüssel |
DMZMZBUQFDOHPN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCC(=CC1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


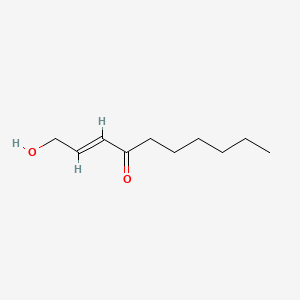
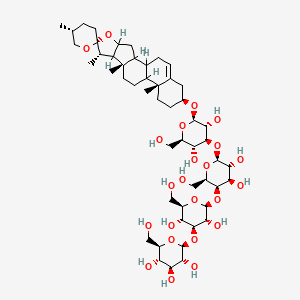

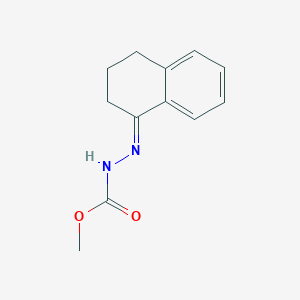
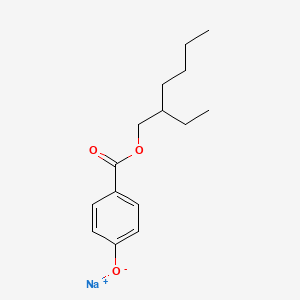
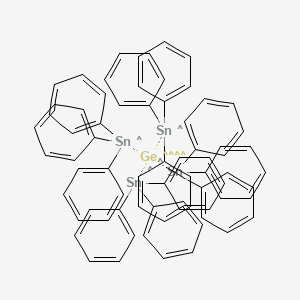

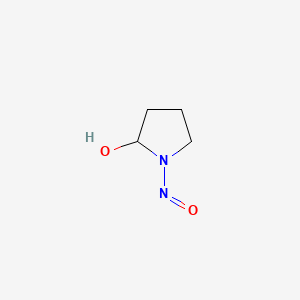
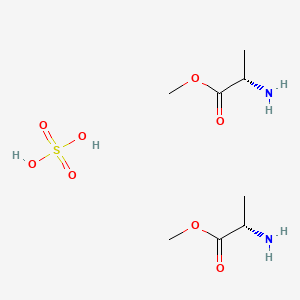
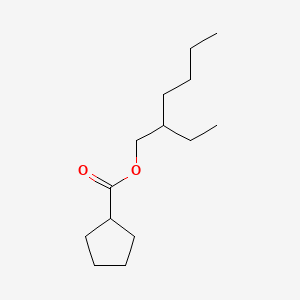

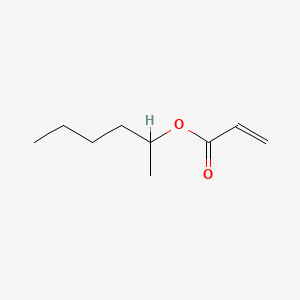
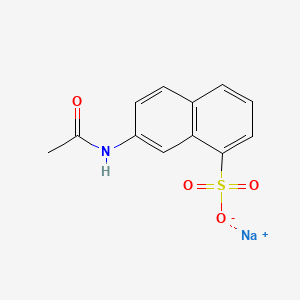
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
